

Comparison of Cinnamyl isobutyrate with other cinnamyl esters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinnamyl isobutyrate*

Cat. No.: B085773

[Get Quote](#)

An Objective Comparison of **Cinnamyl Isobutyrate** and Other Cinnamyl Esters for Researchers and Drug Development Professionals

Introduction

Cinnamyl esters are a class of organic compounds recognized for their characteristic aromas, finding extensive use as fragrance and flavoring agents in the food, cosmetic, and pharmaceutical industries.^[1] These esters are formed from the reaction of cinnamyl alcohol with various carboxylic acids, resulting in a diverse family of molecules with unique sensory and physicochemical properties.^[2] **Cinnamyl isobutyrate**, in particular, is a versatile ester known for its pleasant, sweet, and spicy aroma.^[3] Beyond their traditional applications in fragrance, recent research has highlighted the potential therapeutic properties of cinnamyl esters, including antimicrobial, antioxidant, and anticancer activities, making them compounds of significant interest to researchers and drug development professionals.^{[3][4]}

This guide provides a comparative analysis of **cinnamyl isobutyrate** against other short-chain cinnamyl esters, including cinnamyl formate, cinnamyl acetate, cinnamyl propionate, and cinnamyl butyrate. The comparison covers physicochemical properties, sensory profiles, and a review of their performance in biological assays, supported by experimental data and detailed methodologies.

Comparative Analysis of Physicochemical Properties

The structure of the alkyl or aryl group attached to the carboxyl function significantly influences the physicochemical properties of cinnamyl esters, such as molecular weight, boiling point, density, and solubility. These properties are critical for formulation, stability, and delivery in various applications.

Property	Cinnamyl Isobutyrate	Cinnamyl Acetate	Cinnamyl Propionate	Cinnamyl Formate	Cinnamyl Butyrate	Cinnamyl Cinnamate
Molecular Formula	C ₁₃ H ₁₆ O ₂ [3]]	C ₁₁ H ₁₂ O ₂ [5]]	C ₁₂ H ₁₄ O ₂ [6]]	C ₁₀ H ₁₀ O ₂	C ₁₃ H ₁₆ O ₂ [7]]	C ₁₈ H ₁₆ O ₂ [8]]
Molecular Weight	204.27 g/mol [3]	176.21 g/mol [9]	190.24 g/mol [6]	162.19 g/mol	204.26 g/mol	264.3 g/mol [8]
Appearance	Colorless to pale yellow liquid[3]	Colorless liquid[5]	Colorless to pale yellow liquid[6]	Colorless to pale yellow liquid[10]	Colorless to pale yellow liquid[11]	White or colorless crystals[8]
Density	1.01 g/mL[3]	1.057 g/mL[5]	1.032 g/mL[6]	1.08 g/mL[12]	~1.009 g/mL	N/A
Boiling Point	295 - 297 °C[3]	265 °C[5]	~285 °C	250 - 254 °C[12]	~285 °C	N/A
Refractive Index	1.523 - 1.528 (20°C)[3]	1.539 - 1.543 (20°C)[5]	1.532 - 1.537 (20°C)[6]	~1.553 (20°C)[12]	~1.524 (20°C)	N/A
Solubility	Insoluble in water; soluble in oils[13][14]	212.3 mg/L in water[5]	Soluble in oils[6]	Insoluble in water; miscible in ethanol[15]	Insoluble in water; soluble in oils[11]	Insoluble in water; soluble in oils[8]
Oral LD ₅₀ (rat)	Not found	3.3 g/kg[5]	Not found	2.9 g/kg[15]	Not found	Not found
FEMA Number	2297[3]	2293[16]	2301[6]	2294	2296[7]	2298

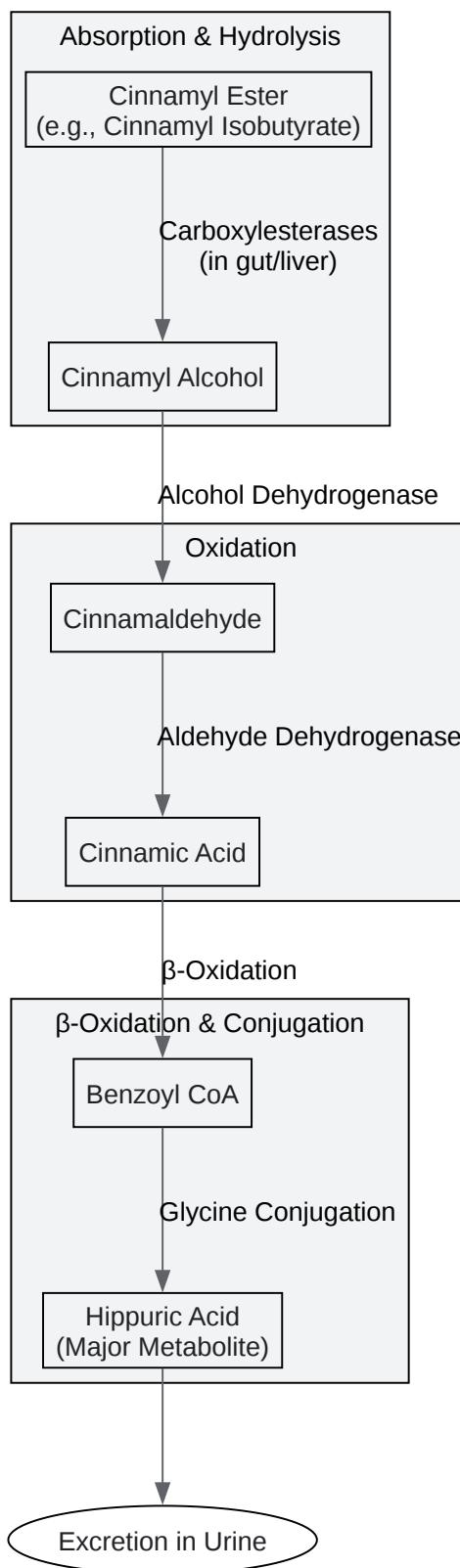
Sensory Profile Comparison

The primary application for many cinnamyl esters is in the flavor and fragrance industry, where their distinct sensory profiles are paramount. The ester side chain plays a crucial role in defining the odor and taste characteristics.

- **Cinnamyl Isobutyrate:** Possesses a sweet, balsamic, and fruity odor with a taste reminiscent of apple and banana.[14][17] It is often described as having sweet, spicy, and tropical notes.[18]
- Cinnamyl Acetate: Exhibits a sweet, floral, and balsamic odor with a sweet, spicy flavor profile similar to cinnamon.[5][16] It can provide a green and balsamic effect in hyacinth and rosy fragrance compositions.[19]
- Cinnamyl Propionate: Characterized by a sweet, warm, balsamic aroma with floral and fruity notes, sometimes with honey-like undertones.[20] It is used to add warmth to floral compositions and fruity-spicy characteristics to oriental fragrances.[20]
- Cinnamyl Formate: Has a balsamic, fruity-floral odor and a bittersweet taste reminiscent of apple.[12] It is also described as having a warm, slightly spicy scent with cinnamon-like undertones.[10][21]
- Cinnamyl Butyrate: Offers a warm, fruity, and floral aroma, blending a sweet, cinnamon-like note with creamy fruit tones.[11] It is often used in apple, peach, and cinnamon flavor profiles.[11]
- Cinnamyl Cinnamate: Presents a very mild but highly tenacious balsamic-floral and soft odor, useful as a fixative in heavy floral and exotic fragrances.[22]

Comparative Performance in Biological Assays

Recent studies have explored the anticancer potential of cinnamyl esters, revealing that their cytotoxic effects vary across different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this comparison, with lower values indicating greater potency.[4]


Compound	Cancer Cell Line	IC50 (µM)
Cinnamyl alcohol	A549 (Lung)	16.2
HeLa (Cervical)		12.5
MCF-7 (Breast)		18.3
Cinnamyl acetate	A549 (Lung)	10.5
HeLa (Cervical)		8.2
MCF-7 (Breast)		11.7
Cinnamyl propionate	A549 (Lung)	7.8
HeLa (Cervical)		5.1
MCF-7 (Breast)		6.4
Cinnamyl butyrate	A549 (Lung)	4.2
HeLa (Cervical)		2.9
MCF-7 (Breast)		3.5

Data sourced from a comparative guide on the anticancer activity of cinnamyl esters.[\[4\]](#)

The data suggests a trend where increasing the chain length of the ester group from acetate to butyrate enhances the cytotoxic potency against the tested cancer cell lines.

Metabolic Pathway of Cinnamyl Esters

Upon oral ingestion, cinnamyl esters are generally absorbed quickly and metabolized. The primary metabolic pathway involves initial hydrolysis to cinnamyl alcohol, followed by oxidation and conjugation.[\[5\]](#)

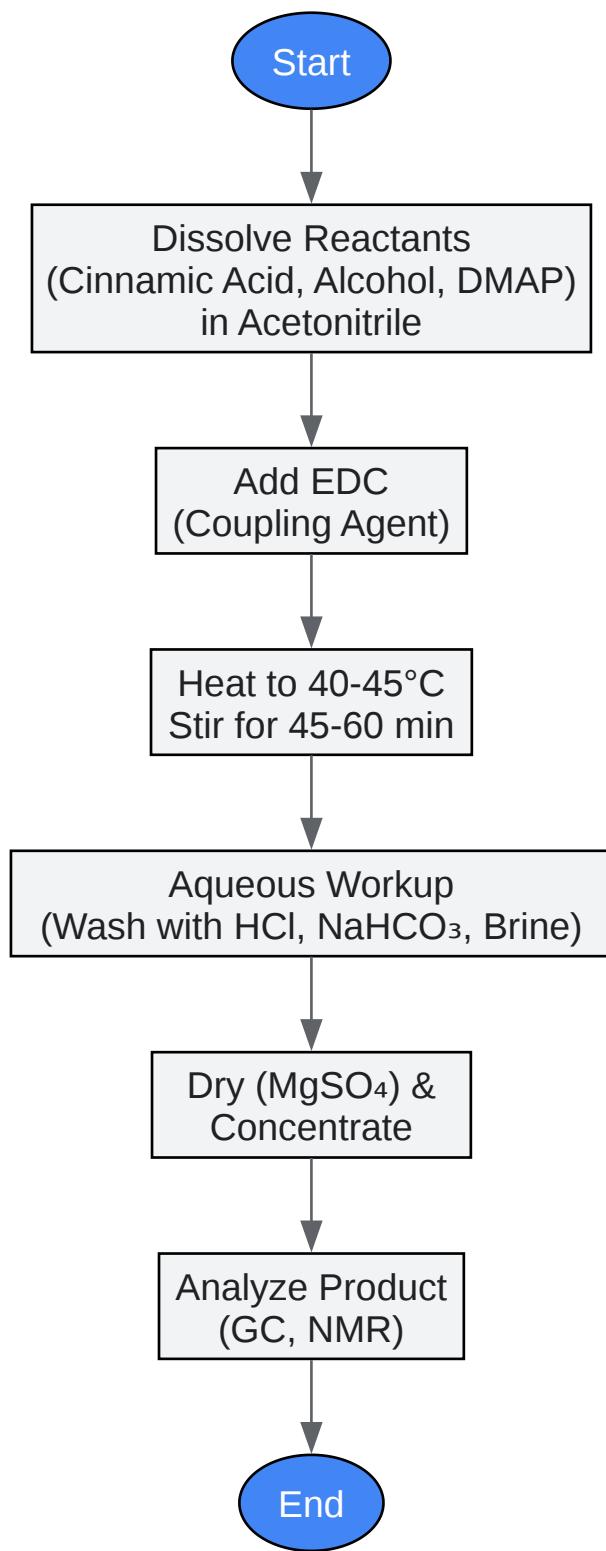
[Click to download full resolution via product page](#)

Caption: General metabolic pathway of cinnamyl esters after oral absorption.

Experimental Protocols

Synthesis of Cinnamyl Esters via Modified Steglich Esterification

This protocol describes a greener synthesis method for cinnamyl esters, which avoids hazardous solvents and simplifies purification.[\[23\]](#)


Materials:

- (E)-cinnamic acid
- Appropriate alcohol (e.g., isobutanol for **cinnamyl isobutyrate**)
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 4-dimethylaminopyridine (DMAP)
- Acetonitrile (ACN)
- 5% HCl aqueous solution
- Saturated NaHCO₃ aqueous solution
- Brine
- Anhydrous MgSO₄
- Magnetic stirrer and hot plate
- Separatory funnel

Procedure:

- To a round-bottom flask, add the alcohol (1.0 eq), (E)-cinnamic acid (1.2 eq), DMAP (3.0 eq), and acetonitrile.
- Stir the mixture until all solids are dissolved.

- Add EDC (1.5 eq) to the solution.
- Heat the reaction mixture to 40-45°C and stir for 45-60 minutes.
- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 5% HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
- Analyze the product purity via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of cinnamyl esters.

In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol outlines a standard method for determining the IC50 values of cinnamyl esters against cancer cell lines using a colorimetric assay (e.g., MTT assay).

Materials:

- Human cancer cell lines (e.g., A549, HeLa, MCF-7)
- Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
- Cinnamyl ester stock solutions (in DMSO)
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- 96-well microplates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
- Compound Treatment: Prepare serial dilutions of the cinnamyl esters in the culture medium. Replace the existing medium with the medium containing the test compounds (including a vehicle control with DMSO).
- Incubation: Incubate the treated plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Assay: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

- Solubilization: Remove the MTT medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

Cinnamyl isobutyrate and its related esters are a chemically diverse group with significant value in both industrial and research settings. While their sensory profiles make them mainstays of the flavor and fragrance industries, their potential as therapeutic agents warrants further investigation. The comparative data presented here indicates that subtle changes in the ester side chain can lead to significant differences in physicochemical properties and biological activity. Specifically, in the context of anticancer research, longer-chain esters like cinnamyl butyrate have demonstrated greater potency in preliminary in vitro studies.^[4] The provided protocols offer standardized methods for the synthesis and evaluation of these compounds, facilitating further research into their mechanisms of action and potential applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures [pubs.sciepub.com]
- 2. fraterworks.com [fraterworks.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Cinnamyl acetate - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]
- 7. CAS 103-61-7: Cinnamyl butyrate | CymitQuimica [cymitquimica.com]
- 8. Cinnamyl cinnamate | C18H16O2 | CID 1550890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cinnamyl Acetate | C11H12O2 | CID 5282110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 104-65-4: cinnamyl formate | CymitQuimica [cymitquimica.com]
- 11. Cinnamyl Butyrate | 103-61-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 12. CINNAMYL FORMATE | 104-65-4 [chemicalbook.com]
- 13. Cinnamyl isobutyrate | C13H16O2 | CID 5355851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. m.chemicalbook.com [m.chemicalbook.com]
- 15. chembk.com [chembk.com]
- 16. foreverest.net [foreverest.net]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. cinnamyl isobutyrate [thegoodsentscompany.com]
- 19. ScenTree - Cinnamyl acetate (CAS N° 103-54-8) [scentree.co]
- 20. fraterworks.com [fraterworks.com]
- 21. Cinnamyl Formate | 104-65-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 22. cinnamyl cinnamate [thegoodsentscompany.com]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparison of Cinnamyl isobutyrate with other cinnamyl esters]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085773#comparison-of-cinnamyl-isobutyrate-with-other-cinnamyl-esters>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com